3-アミノ-4H-クロメン-4-オン

説明

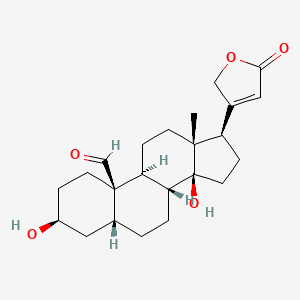

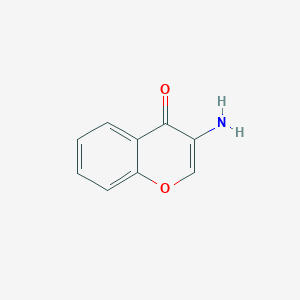

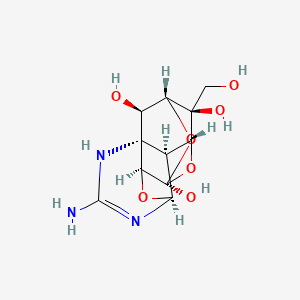

3-Amino-4H-chromen-4-one, also known as 3-Amino-4H-chromen-4-one, is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学:治療用化合物のビルディングブロック

クロマン-4-オン骨格は、3-アミノ-4H-クロメン-4-オンが属するものであり、医薬品化学において重要な構造単位です 。これは、広範な医薬品化合物の主要なビルディングブロックとして役立ちます。その優れた生物学的および薬理学的活性により、新しい治療薬の開発のために広く研究されてきました。

薬理学:多様な生物学的活性

3-アミノ-4H-クロメン-4-オンは、幅広い薬理学的活性を示します。 抗がん作用、抗ウイルス作用、酵素阻害作用を持つことが確認されています 。 その誘導体は、腫瘍壊死因子-α(TNF-α)阻害剤、抗糖尿病薬、抗酸化剤、抗菌剤、抗真菌剤としての可能性を探られています 。

合成方法:高度な合成技術

クロマン-4-オン誘導体を調製するための合成方法の最近の進歩が報告されています。 これには、段階的合成、ピラノン環の環化、および共役付加反応が含まれます 。これらの方法は、クロモンコア構造を効果的に構築するために不可欠です。

細胞毒性:がん研究

3-アミノ-4H-クロメン-4-オンは、細胞毒性活性を示すことが報告されており、がん研究の候補となっています。 環状AMPホスホジエステラーゼを阻害する能力は特に注目に値します。この酵素は、がん細胞の増殖に役割を果たします 。

抗増殖性:疾患治療

この化合物は、抗増殖活性を示すことが確認されており、乾癬や過形成障害など、細胞増殖が問題となる疾患の治療に重要です 。

酵素阻害:治療的用途

3-アミノ-4H-クロメン-4-オンが酵素を阻害する能力は、治療的用途を持っています。 酵素阻害は、高血圧や代謝性疾患などの病状に対する薬物開発の重要な戦略です 。

抗リウマチ活性:自己免疫疾患の管理

また、抗リウマチ活性も認められており、関節リウマチなどの自己免疫疾患の管理に役立つ可能性があります 。

生物活性誘導体の合成:創薬

3-アミノ-4H-クロメン-4-オンを含む4-アミノ置換クロモンは、クロメノ[4,3-b]ピロール-4(1H)-オン誘導体などの生物活性誘導体を調製するための有用な基質です。 これらの誘導体は、創薬における可能性を探られています 。

将来の方向性

Due to the significant biological and pharmaceutical activities of chroman-4-one derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will help in the discovery of new drug candidates and in the advancement of medicinal chemistry.

作用機序

Target of Action

3-Amino-4H-chromen-4-one is a derivative of chroman-4-one, a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds . It has been found that chroman-4-one derivatives can inhibit the NOTCH1 signaling pathway, which plays a crucial role in various cancers .

Mode of Action

It is known that chroman-4-one derivatives can interact with the notch1 signaling pathway . This interaction can lead to the inhibition of this pathway, which is often overactive in various types of cancers .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-4H-chromen-4-one are likely related to its interaction with the NOTCH1 signaling pathway . The NOTCH1 pathway is involved in cell proliferation and survival, and its inhibition can lead to the suppression of tumor growth . Furthermore, chroman-4-one derivatives have been found to exhibit anti-inflammatory and antioxidant activities , suggesting that they may also affect pathways related to inflammation and oxidative stress.

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of chroman-4-one derivatives are an important area of research . These properties can significantly impact the bioavailability of these compounds and their effectiveness as therapeutic agents .

Result of Action

The result of the action of 3-Amino-4H-chromen-4-one is likely related to its potential anticancer, anti-inflammatory, and antioxidant activities . By inhibiting the NOTCH1 signaling pathway, it may suppress tumor growth . Furthermore, its anti-inflammatory and antioxidant activities may help to mitigate the damage caused by inflammation and oxidative stress .

Action Environment

The action environment can significantly influence the efficacy and stability of 3-Amino-4H-chromen-4-one. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its interaction with its targets

生化学分析

Biochemical Properties

3-Amino-4H-chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme tyrosinase, where 3-Amino-4H-chromen-4-one acts as an inhibitor, affecting melanin synthesis. Additionally, it has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .

Cellular Effects

The effects of 3-Amino-4H-chromen-4-one on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. In cancer cells, 3-Amino-4H-chromen-4-one induces apoptosis by activating caspase-dependent pathways and inhibiting the PI3K/Akt signaling pathway . Furthermore, it affects gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in cellular metabolism and immune responses .

Molecular Mechanism

At the molecular level, 3-Amino-4H-chromen-4-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been shown to intercalate into DNA, disrupting the replication process and leading to cell cycle arrest . Additionally, 3-Amino-4H-chromen-4-one inhibits the activity of certain enzymes, such as topoisomerase, by binding to their active sites and preventing their catalytic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4H-chromen-4-one have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-Amino-4H-chromen-4-one can lead to sustained changes in cellular function, including alterations in cell cycle progression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of 3-Amino-4H-chromen-4-one vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .

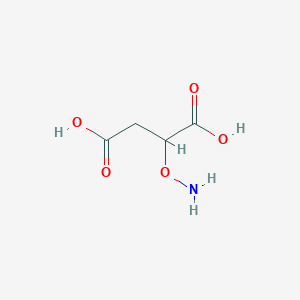

Metabolic Pathways

3-Amino-4H-chromen-4-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, impacting cellular energy metabolism.

特性

IUPAC Name |

3-aminochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHXAUPSBBQGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482768 | |

| Record name | 3-AMINO-4H-CHROMEN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-94-7 | |

| Record name | 3-AMINO-4H-CHROMEN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

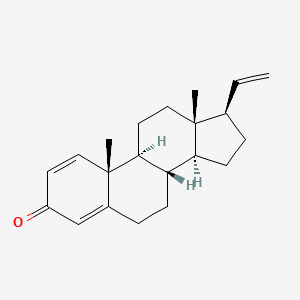

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)

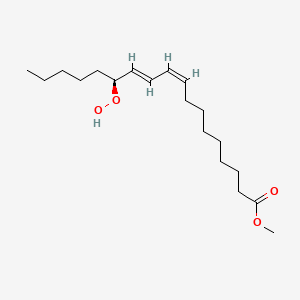

![methyl (1S,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1252822.png)

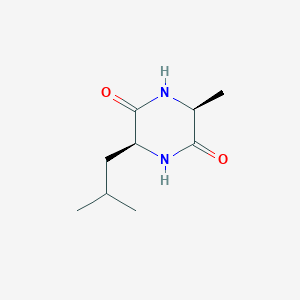

![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)

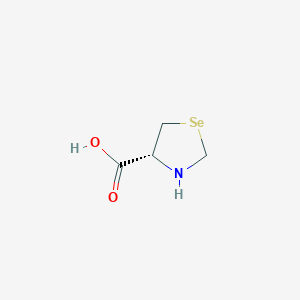

![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)